molecular formula C18H17N5S2 B15119449 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B15119449
M. Wt: 367.5 g/mol
InChI Key: OBOLGIWHALCBGH-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole is a complex organic compound that features a unique combination of thiazole, pyridine, and benzothiazole moieties. These structural motifs are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and pyridine rings, followed by their fusion to form the thiazolo[4,5-c]pyridine structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cellular effects such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole stands out due to its unique combination of three bioactive moieties, which may result in synergistic effects and enhanced biological activity .

Properties

Molecular Formula

C18H17N5S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C18H17N5S2/c1-12-3-2-4-15-16(12)21-18(25-15)23-9-7-22(8-10-23)17-20-13-11-19-6-5-14(13)24-17/h2-6,11H,7-10H2,1H3

InChI Key

OBOLGIWHALCBGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5

Origin of Product

United States

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